8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Key structural features include:
- Chloro substituent at position 8.
- Trifluoromethyl group at position 4.
- Carboxamide at position 2, with an N-linked phenyl ring substituted at the 3-position by a 5-(trifluoromethyl)pyridin-2-yl group.
The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridylphenyl substituent may influence target binding and selectivity.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF6N4O/c22-15-7-13(21(26,27)28)9-32-10-17(31-18(15)32)19(33)30-14-3-1-2-11(6-14)16-5-4-12(8-29-16)20(23,24)25/h1-10H,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIFQPHIGIDOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Biological Activity
The compound 8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide is a member of the imidazopyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis, and significant findings related to this compound, focusing on its pharmacological implications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chloro group, trifluoromethyl groups, and an imidazo-pyridine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific findings regarding its potency and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that This compound shows promising anticancer properties.
Case Study: In Vitro Antitumor Activity
In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| A549 (Lung) | 4.8 | G2/M phase arrest |
| HeLa (Cervical) | 6.0 | Inhibition of cell migration |
Leishmanicidal Activity
The compound has also been evaluated for its activity against Leishmania species, which cause leishmaniasis—a significant public health concern in many tropical regions.
Research Findings
A study focused on optimizing imidazopyridine derivatives for leishmanicidal activity found that this compound exhibited an EC50 value of 7.89 µM , indicating substantial potency against Leishmania infantum. The selectivity index (SI) was favorable, suggesting low toxicity to mammalian cells compared to its antiparasitic effects.
| Compound ID | EC50 (µM) | SI |
|---|---|---|
| 8e | 7.89 | 10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the trifluoromethyl groups and the imidazo-pyridine core significantly influence potency and selectivity.
Key Observations
- Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
- Chloro Group : Contributes to receptor binding affinity.
- Imidazo-pyridine Core : Essential for interaction with biological targets such as enzymes involved in cancer proliferation and parasitic survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Carboxamide Derivatives
Fluazaindolizine (8-Chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide)
- Structural Differences : The N-substituent is a 2-chloro-5-methoxyphenylsulfonyl group instead of a pyridylphenyl group.
- Activity : Demonstrated efficacy as a next-generation nematicide with improved selectivity and safety profiles .
Key Data :
Property Fluazaindolizine Target Compound N-Substituent 2-Chloro-5-methoxyphenylsulfonyl 3-[5-(Trifluoromethyl)pyridin-2-yl]phenyl Bioactivity Nematicidal Likely similar (structural analogy) Selectivity High (reduced off-target effects) To be determined
Compound 3 (N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide)
Ester and Alcohol Derivatives
Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1216024-49-5)
- Structural Differences : Ethyl ester replaces the carboxamide group.
- Impact : Esters generally exhibit higher lipophilicity but lower metabolic stability compared to carboxamides. This compound is a precursor in carboxamide synthesis .
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1237838-84-4)
Nitro and Sulfonyl-Substituted Analogs
6-Chloro-3-Nitro-8-(Pyridin-4-yl)-2-[(3,3,3-Trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine
- Structural Differences : Contains nitro and sulfonylmethyl groups.
- Activity: Nitro groups often enhance antitrypanosomal activity but may increase toxicity. This compound was synthesized via palladium-catalyzed cross-coupling .
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine
Amino-Substituted Derivatives
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (Compound 24)
- Structural Differences: Amino group at position 8 instead of chloro; dimethoxyphenyl and phenethyl substituents.
- Impact: Amino groups improve aqueous solubility but may reduce metabolic stability. HPLC purity >99% indicates suitability for biological testing .
Tetrahydroimidazo[1,2-a]pyridines
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Differences: Partially saturated core (tetrahydro), with cyano and nitro groups.
- Properties: Melting point 243–245°C; HRMS-confirmed structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
